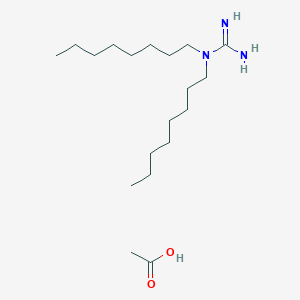

Guanidine, N,N-dioctyl-, acetate (1:1)

Description

Contextualization of Guanidine (B92328) Derivatives in Modern Chemical Research

The guanidine functional group is a cornerstone in various branches of chemistry, owing to its unique electronic and structural properties. Guanidine derivatives are compounds that incorporate the C(N)₃ skeleton and are prevalent in both natural and synthetic chemistry. mdpi.com In nature, they are found in a wide array of marine alkaloids and other biologically active molecules. mdpi.com Synthetically, their utility is vast and expanding. Due to the exceptional basicity of the guanidine moiety (pKa of the conjugate acid is 13.6), these compounds are widely employed as strong, non-nucleophilic organic bases in synthesis. mdpi.comscripps.edu

In medicinal chemistry, the guanidinium (B1211019) cation, the protonated form of guanidine, is a key structural motif in numerous pharmaceuticals. mdpi.com Its ability to form strong hydrogen bonds and interact with biological receptors like carboxylates and phosphates underpins its therapeutic relevance. mdpi.com Beyond this, guanidine derivatives are integral to the development of catalysts, biocidal agents, and advanced materials. researchgate.net Their capacity to exist as neutral, cationic (guanidinium), or anionic (guanidinate) species allows for a rich and diverse chemical landscape, making them a subject of continuous and intensive research. researchgate.net

Significance of N-Substitution Patterns in Guanidine Chemistry, with Emphasis on Dialkyl Moieties

The properties and reactivity of the guanidine core are profoundly influenced by the nature of the substituents on its nitrogen atoms. According to IUPAC nomenclature, substituents on the -NH₂ groups are assigned locants 1 and 3, while a substituent on the =NH group is given locant 2. acdlabs.com This substitution pattern dictates the molecule's basicity, nucleophilicity, steric hindrance, and solubility, thereby tuning its function for specific applications.

The introduction of alkyl groups, creating dialkyl or other substituted derivatives, is a critical strategy in modifying these properties. For instance, the choice of substituents can direct the outcome of chemical reactions; less substituted guanidines may favor aza-Michael additions, whereas more sterically hindered or electronically modified derivatives can be guided toward other reaction pathways like cycloadditions. nih.gov The donor properties of the ligand can be precisely tuned by the selection of these substituents, which is crucial in coordination chemistry and catalysis. mdpi.com

In the case of N,N-dioctyl guanidine acetate (B1210297) , the presence of two octyl chains on a single nitrogen atom (a N,N-dialkyl pattern) introduces significant lipophilicity. This structural feature is expected to dramatically increase the compound's solubility in nonpolar organic solvents and influence its self-assembly properties, potentially leading to applications as phase-transfer catalysts or in the formation of ion-pair complexes in low-polarity media. The long alkyl chains can also impart surfactant-like properties.

Fundamental Chemical Properties of the Guanidinium Cation and Acetate Anion in Complex Systems

The title compound is an organic salt, comprising the N,N-dioctylguanidinium cation and the acetate anion. The properties of the salt are a composite of the characteristics of these two ions and their interactions.

The guanidinium cation is the conjugate acid of guanidine and is exceptionally stable due to the delocalization of its positive charge across the central carbon and three nitrogen atoms through resonance. scripps.edu This charge delocalization contributes to its low nucleophilicity despite its positive charge. The cation is planar and has a high tendency to form multiple hydrogen bonds, which is a defining feature of its interactions in chemical and biological systems. nih.gov The physicochemical properties of the parent (unsubstituted) guanidinium cation have been extensively studied. iaea.orgresearchgate.net

Table 1: Physicochemical Properties of the Unsubstituted Guanidinium Cation

| Property | Value | Source |

|---|---|---|

| Enthalpy of Formation (gas, 298.15 K) | (462 ± 3) kJ · mol⁻¹ | iaea.orgresearchgate.net |

| Standard Molar Entropy (aqueous, 298.15 K) | (201 ± 7) J · K⁻¹ · mol⁻¹ | iaea.org |

| Ionic Radius (aqueous) | (0.21 ± 0.02) nm | iaea.org |

| Enthalpy of Hydration (298.15 K) | -(602 ± 8) kJ · mol⁻¹ | iaea.orgresearchgate.net |

The acetate anion (CH₃COO⁻) is the conjugate base of acetic acid. It acts as the counterion to the guanidinium cation. The nature of the anion in a guanidinium salt system is crucial as it can influence bulk properties such as melting point, solubility, and liquid crystalline behavior through ionic interactions and hydrogen bonding. rsc.org The association between guanidinium and acetate is a well-studied interaction, particularly relevant in biochemistry for understanding protein-ligand binding. acs.org

Table 2: Properties of Guanidine, acetate (1:1) (Unsubstituted)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₉N₃O₂ | nih.gov |

| Molecular Weight | 119.12 g/mol | nih.gov |

| IUPAC Name | acetic acid;guanidine | nih.gov |

Overview of Research Gaps pertinent to N,N-Dioctyl Guanidine Acetate

Despite the extensive research into guanidine chemistry, a detailed investigation specifically focused on N,N-dioctyl guanidine acetate is not prominent in publicly accessible scientific literature. This represents a significant research gap. While the fundamental properties can be inferred from the general principles of N-substituted guanidinium salts, specific experimental data and application-focused studies are lacking.

Key research areas that remain to be explored for N,N-dioctyl guanidine acetate include:

Detailed Physicochemical Characterization: There is a need for comprehensive data on its melting point, solubility in various solvents, thermal stability, and spectroscopic characterization (NMR, IR, Mass Spectrometry).

Phase Behavior and Potential as an Ionic Liquid: The structure, featuring a bulky, asymmetrically substituted cation and an organic anion, is suggestive of a low melting point. Research is needed to determine if it qualifies as an ionic liquid or exhibits liquid crystalline properties, which could open applications in electrochemistry or as novel solvent systems. rsc.org

Catalytic Activity: The compound's high lipophilicity and basicity suggest potential as a phase-transfer catalyst or as a base catalyst in organic synthesis, particularly in reactions involving nonpolar substrates. This remains an un-investigated area.

Surfactant and Aggregation Properties: The amphiphilic nature imparted by the two long octyl chains and the ionic headgroup suggests it may act as a surfactant. Studies on its critical micelle concentration (CMC), aggregation behavior in solution, and its ability to stabilize emulsions or microemulsions are needed.

Biocidal Activity: Many quaternary ammonium (B1175870) and some guanidinium salts with long alkyl chains exhibit antimicrobial properties. The potential of N,N-dioctyl guanidine acetate as a biocide or disinfectant is a plausible but unexplored research avenue.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;1,1-dioctylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N3.C2H4O2/c1-3-5-7-9-11-13-15-20(17(18)19)16-14-12-10-8-6-4-2;1-2(3)4/h3-16H2,1-2H3,(H3,18,19);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZKZDGKAYBNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=N)N.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90765737 | |

| Record name | Acetic acid--N,N-dioctylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90765737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114174-41-3 | |

| Record name | Acetic acid--N,N-dioctylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90765737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of N,n Dioctyl Guanidine Acetate

Nucleophilic and Electrophilic Characteristics of the Guanidine (B92328) Moiety in Dialkyl Systems

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is renowned for its exceptional basicity and strong nucleophilic character. ineosopen.org This arises from the delocalization of the positive charge across the three nitrogen atoms upon protonation, forming a highly stable guanidinium (B1211019) cation. ineosopen.org The guanidine moiety can be viewed as having both nucleophilic and electrophilic potential. The lone pairs of electrons on the nitrogen atoms make it a potent N-nucleophile, capable of participating in addition reactions to unsaturated systems, as well as alkylation and acylation reactions. ineosopen.org

Role of N,N-Dioctyl Substitution in Modulating Guanidine Basicity and Nucleophilicity

The presence of two n-octyl chains on two of the nitrogen atoms of the guanidine core in N,N-dioctylguanidine significantly influences its chemical properties. Alkyl groups are electron-donating, which generally increases the basicity of amines. masterorganicchemistry.comlibretexts.org In the case of N,N-dioctylguanidine, the inductive effect of the two octyl groups enhances the electron density on the nitrogen atoms, thereby increasing its basicity compared to unsubstituted guanidine.

However, the bulky nature of the octyl groups introduces considerable steric hindrance around the guanidine core. rsc.org This steric congestion can modulate its nucleophilicity. While increased basicity often correlates with increased nucleophilicity, severe steric hindrance can impede the approach of the nucleophilic nitrogen to an electrophilic center, thereby reducing its reaction rate. rsc.orgscripps.edu Therefore, N,N-dioctylguanidine can be classified as a strong, but sterically hindered, base. ineosopen.org This combination of high basicity and attenuated nucleophilicity due to steric factors is a key feature of its reactivity profile. rsc.org

Table 1: Comparison of Basicity for Selected Amines and Guanidines

| Compound | pKa of Conjugate Acid | Reference |

| Ammonia | 9.25 | libretexts.org |

| Methylamine | 10.6 | libretexts.org |

| Aniline | 4.6 | libretexts.org |

| Guanidine | 13.6 | scripps.edu |

| N,N'-Di-o-tolylguanidine | Varies with substituents | nih.gov |

| Sterically Hindered Guanidines | Can have pKa > 16 | rsc.org |

Proton Transfer Mechanisms involving the Guanidinium/Guanidine Equilibrium

The high basicity of N,N-dioctylguanidine ensures that it readily accepts a proton to form the corresponding N,N-dioctylguanidinium cation. The equilibrium between the neutral guanidine and its protonated form is central to its role in many chemical processes. Proton transfer kinetics at interfaces can be complex, often involving diffusion-controlled and activation-controlled steps. chemrxiv.org For guanidinium compounds, the proton transfer from the guanidinium cation to a deprotonated species is a critical step in many of its interactions. researchgate.net

In the case of N,N-dioctylguanidine acetate (B1210297), the guanidine is protonated by the acetic acid, forming a stable guanidinium-acetate ion pair. oup.comacs.org The proton transfer is an equilibrium process, and the position of this equilibrium will depend on the solvent environment. The rate of proton exchange can be very fast, and in some systems involving guanidinium, it can approach the diffusion limit.

Investigations into Hydrolysis and Condensation Reactions in Non-Biological Media

Condensation reactions involving N,N-dioctylguanidine can occur where it acts as a nucleophile. For instance, it can react with electrophiles such as isocyanates or isothiocyanates. mdpi.com The synthesis of N,N'-disubstituted guanidines can be achieved through various methods, including the reaction of a cyanamide (B42294) with an amine or the Tiemann reaction of amidoximes. oup.comoup.com

Complex Formation with Metal Ions and Mechanistic Studies

The nitrogen atoms of the guanidine moiety can act as donor ligands for metal ions, forming coordination complexes. researchgate.netijtsrd.com The stability of these complexes is influenced by factors such as the nature of the metal ion, the basicity of the guanidine, and steric effects. The order of stability of metal complexes with many nitrogen-containing ligands often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ucc.edu.gh

Table 2: General Order of Stability Constants (log K) for Metal Complexes with N-donor Ligands

| Metal Ion | General log K Trend |

| Cu(II) | Highest |

| Ni(II) | High |

| Co(II) | Moderate |

| Zn(II) | Moderate |

| Mn(II) | Low |

Note: This table represents a general trend and the specific stability constants for N,N-dioctylguanidine acetate complexes would require experimental determination.

Studies on Adsorption and Desorption Mechanisms at Interfaces

Long-chain alkylguanidinium salts, such as N,N-dioctylguanidinium acetate, are expected to exhibit surface activity due to their amphiphilic nature, possessing a hydrophilic guanidinium head group and hydrophobic octyl tails. The adsorption of such molecules onto surfaces is a complex process governed by electrostatic interactions, hydrophobic interactions, and hydrogen bonding.

The guanidinium group can interact with negatively charged surfaces through electrostatic attraction. The long alkyl chains can interact with hydrophobic surfaces or with each other via van der Waals forces, leading to the formation of adsorbed layers or aggregates on the surface. Studies on the adsorption of proteins and other molecules on various surfaces indicate that the nature of the surface and the structure of the adsorbing molecule play crucial roles. nih.gov The adsorption process can often be described by models such as the Langmuir or Freundlich isotherms, which relate the amount of adsorbed substance to its concentration in the solution. Desorption can be induced by changes in pH, ionic strength, or by the introduction of a solvent that disrupts the interactions between the adsorbate and the surface.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Guanidine (B92328), N,N-dioctyl-, acetate (B1210297) (1:1) in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a detailed picture of the molecule's connectivity and spatial arrangement can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-dioctylguanidinium acetate is expected to show characteristic signals for both the dioctylguanidinium cation and the acetate anion. The two octyl chains of the cation would give rise to a series of signals in the aliphatic region (approximately 0.8-3.5 ppm). The terminal methyl (CH₃) group of the octyl chains would appear as a triplet around 0.8-0.9 ppm. The methylene (CH₂) groups adjacent to the nitrogen atoms are expected to be deshielded and would appear as a triplet at approximately 3.2-3.4 ppm. The remaining methylene groups of the octyl chains would produce a complex multiplet in the region of 1.2-1.7 ppm. The protons of the guanidinium (B1211019) group (NH₂) would likely appear as a broad signal, the chemical shift of which would be sensitive to solvent and concentration. The acetate anion would exhibit a sharp singlet for its methyl protons, typically observed around 1.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the structure. The guanidinium carbon (C=N) is expected to resonate at a characteristic downfield position, typically in the range of 155-160 ppm, due to its unique electronic environment. The carbons of the octyl chains would appear in the aliphatic region of the spectrum. The methylene carbon adjacent to the nitrogen (α-carbon) would be found around 40-45 ppm. The terminal methyl carbon would be the most upfield signal, around 14 ppm. The other methylene carbons of the octyl chain would have distinct chemical shifts between approximately 22 and 32 ppm. For the acetate anion, the carbonyl carbon would appear around 170-180 ppm, and the methyl carbon would be observed at approximately 20-25 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of the proton and carbon signals, especially for the overlapping methylene resonances of the long octyl chains. COSY spectra would reveal the coupling relationships between adjacent protons in the octyl chains, allowing for a sequential assignment from the α-methylene group to the terminal methyl group. HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidinium C=N | - | 155-160 |

| Octyl N-CH₂ | 3.2-3.4 (triplet) | 40-45 |

| Octyl CH₂ chain | 1.2-1.7 (multiplet) | 22-32 |

| Octyl CH₃ | 0.8-0.9 (triplet) | ~14 |

| Acetate C=O | - | 170-180 |

| Acetate CH₃ | ~1.9 (singlet) | 20-25 |

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For an ionic compound like Guanidine, N,N-dioctyl-, acetate (1:1), Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice.

In positive-ion mode ESI-MS, the N,N-dioctylguanidinium cation would be readily detected. The expected molecular ion peak [M]⁺ would correspond to the mass of the C₁₇H₃₈N₃⁺ cation. High-resolution mass spectrometry would allow for the precise determination of the elemental composition, confirming the molecular formula.

Fragmentation of the N,N-dioctylguanidinium cation in tandem MS (MS/MS) experiments would likely proceed through the cleavage of the C-N bonds and the C-C bonds of the octyl chains. Alpha-cleavage next to the nitrogen atoms is a common fragmentation pathway for amines and could result in the loss of an alkyl radical. Fragmentation of the long octyl chains would produce a series of characteristic losses of smaller alkyl fragments.

In negative-ion mode ESI-MS, the acetate anion [CH₃COO]⁻ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of Guanidine, N,N-dioctyl-, acetate (1:1) is expected to show several characteristic absorption bands. The N-H stretching vibrations of the guanidinium group would appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the guanidinium core is expected to be a strong band around 1650-1680 cm⁻¹. The C-H stretching vibrations of the octyl chains would be observed as sharp bands between 2850 and 3000 cm⁻¹. The scissoring and bending vibrations of the CH₂ groups would appear in the 1450-1470 cm⁻¹ region. For the acetate anion, the characteristic asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would be prominent, typically appearing as strong bands around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be strong in the Raman spectrum. The C-C stretching vibrations of the alkyl chains and the symmetric breathing mode of the guanidinium core would be observable.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

Should Guanidine, N,N-dioctyl-, acetate (1:1) be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information in the solid state. X-ray crystallography can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

For N,N-dioctylguanidinium acetate, a crystal structure would reveal the geometry of the guanidinium group, which is expected to be planar due to resonance delocalization. It would also show the conformation of the long octyl chains, which are likely to adopt an extended, all-trans conformation to maximize van der Waals interactions and packing efficiency in the crystal lattice. The analysis would also detail the hydrogen bonding interactions between the N-H groups of the guanidinium cation and the oxygen atoms of the acetate anion, which are expected to be a key feature of the crystal packing. The crystal structure of the related N,N-dimethylguanidinium chloride shows a planar dimethylguanidinium cation with extensive hydrogen bonding to the chloride anions. A similar arrangement is anticipated for the dioctyl derivative with its acetate counterion.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of Guanidine, N,N-dioctyl-, acetate (1:1) and for the analysis of mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC): Due to the ionic and non-volatile nature of the compound, HPLC is the preferred chromatographic method. Reversed-phase HPLC (RP-HPLC) with a C8 or C18 column would be a suitable approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an added ion-pairing agent (e.g., trifluoroacetic acid) or a buffer to improve peak shape and retention. Detection could be achieved using a UV detector if the guanidinium group has sufficient chromophore activity, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the intact salt by GC-MS is not feasible due to its low volatility and thermal lability. However, GC-MS could be employed for the analysis of the N,N-dioctylguanidine base after derivatization to a more volatile species. Alternatively, pyrolysis GC-MS could provide information about the thermal degradation products. GC-MS is also a suitable technique for the analysis of any volatile impurities that may be present in the sample.

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For Guanidine, N,N-dioctyl-, acetate (1:1), TGA would be used to determine its decomposition temperature. The thermogram would likely show a single-step or multi-step decomposition process at elevated temperatures. The onset of mass loss would indicate the beginning of thermal degradation.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify phase transitions such as melting, crystallization, and solid-solid transitions. For a long-chain alkyl-substituted salt like N,N-dioctylguanidinium acetate, DSC might reveal a melting point, as well as potentially one or more solid-solid phase transitions at temperatures below the melting point. These transitions are common in long-chain alkylammonium salts and are associated with changes in the packing and conformational ordering of the alkyl chains. Studies on a series of symmetrical dialkylammonium salts have shown that transition temperatures and enthalpies are dependent on the chain length and the nature of the anion.

Interactive Data Table: Summary of Analytical Techniques

| Technique | Information Obtained | Expected Observations for Guanidine, N,N-dioctyl-, acetate (1:1) |

| ¹H NMR | Proton environment and connectivity | Signals for octyl chains, guanidinium protons, and acetate methyl protons. |

| ¹³C NMR | Carbon skeleton | Signals for guanidinium carbon, octyl chain carbons, and acetate carbons. |

| ESI-MS | Molecular weight and fragmentation | Detection of the N,N-dioctylguanidinium cation and acetate anion; fragmentation of the cation. |

| IR/Raman | Functional groups and vibrational modes | Bands for N-H, C=N, C-H, and COO⁻ groups. |

| X-ray Crystallography | Solid-state structure and packing | Planar guanidinium core, extended octyl chains, hydrogen bonding between cation and anion. |

| HPLC | Purity and quantification | Separation and detection of the intact ionic compound. |

| GC-MS | Volatile components (with derivatization) | Analysis of the free base after derivatization or of volatile impurities. |

| TGA | Thermal stability and decomposition | Determination of the decomposition temperature. |

| DSC | Phase transitions (melting, etc.) | Measurement of melting point and any solid-solid phase transitions. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For N,N-dioctylguanidine acetate (B1210297), DFT calculations can elucidate the distribution of electron density, predict molecular geometry, and determine chemical reactivity descriptors.

Electronic Structure and Geometry Optimization: DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d)), can be employed to find the lowest energy conformation of the N,N-dioctylguanidinium cation and the acetate anion. The calculations would reveal key structural parameters. The guanidinium (B1211019) headgroup is characterized by a planar Y-shaped geometry due to the delocalization of the positive charge across the three nitrogen atoms and the central carbon atom. The long dioctyl chains, being flexible, would adopt a staggered conformation to minimize steric hindrance.

Reactivity Descriptors: From the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—several chemical reactivity parameters can be derived. These parameters help in predicting how the molecule will interact with other chemical species.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity. For the N,N-dioctylguanidinium cation, the HOMO is typically localized on the guanidinium group, while the LUMO is distributed over the entire cation.

Ionization Potential (I) and Electron Affinity (A): These can be approximated from the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity index (ω) can be calculated to quantify the molecule's resistance to charge transfer and its ability to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For the N,N-dioctylguanidinium cation, the MEP would show a region of high positive potential (typically colored blue) concentrated around the guanidinium headgroup, indicating its susceptibility to nucleophilic attack. The long octyl chains would exhibit a neutral potential (green), reflecting their nonpolar, hydrophobic character.

| Parameter | Symbol | Predicted Value (a.u.) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -0.25 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -0.05 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE | 0.20 | Indicator of chemical stability and reactivity |

| Chemical Hardness | η | 0.10 | Resistance to change in electron configuration |

| Electronic Chemical Potential | μ | -0.15 | "Escaping tendency" of electrons |

| Electrophilicity Index | ω | 0.1125 | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For N,N-dioctylguanidine acetate, MD simulations can provide detailed insights into the conformational dynamics of the flexible octyl chains and the nature of intermolecular interactions in various environments.

Intermolecular Interactions and Aggregation: As an amphiphilic molecule with a charged headgroup and long nonpolar tails, N,N-dioctylguanidine acetate is expected to exhibit surfactant-like properties. MD simulations are ideal for studying its self-assembly into micelles or other aggregates in solution. These simulations can reveal:

Critical Micelle Concentration (CMC): By simulating the system at various concentrations, one can observe the spontaneous formation of micelles and estimate the CMC.

Micelle Structure: The simulations provide a detailed picture of the micellar structure, including the core-shell organization, the arrangement of the guanidinium headgroups at the micelle-solvent interface, and the entanglement of the octyl tails in the hydrophobic core.

Ion-Solvent Interactions: The simulations explicitly model the interactions between the guanidinium headgroup, the acetate counter-ion, and the solvent molecules (e.g., water), showing the structure of the hydration shells.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property or activity. While often used in drug design, QSAR (or Quantitative Structure-Property Relationship, QSPR) is also valuable in non-biological applications such as materials science and industrial chemistry.

For guanidine (B92328) derivatives, QSAR/QSPR models have been developed for several non-biological applications:

Corrosion Inhibition: Guanidine derivatives are known to be effective corrosion inhibitors for metals. researchgate.netdoi.orgnih.govresearchgate.net QSAR models can correlate molecular descriptors (e.g., quantum chemical parameters like HOMO/LUMO energies, dipole moment, and molecular surface area) with the experimentally measured inhibition efficiency. researchgate.netdoi.org For N,N-dioctylguanidine acetate, descriptors would include the electron-donating ability of the guanidinium group, which facilitates adsorption onto the metal surface, and the large surface coverage provided by the dioctyl chains.

Prediction of Physical Properties: QSPR models have been successfully used to predict the physical properties of guanidinium-based ionic liquids, such as melting points. unl.pt These models use topological and quantum chemical descriptors to forecast properties, aiding in the design of new ionic liquids with desired characteristics. unl.pt The properties of N,N-dioctylguanidine acetate could be similarly predicted, relating its structural features to properties like viscosity, density, or surface tension.

A general QSPR model takes the form: Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For predicting a property like corrosion inhibition efficiency (IE%), the equation might look like: IE% = c₀ + c₁ (E_HOMO) + c₂ (log P) + c₃ (Molecular Volume) + ... where the coefficients (c) are determined by statistical regression using a training set of known guanidine-based inhibitors.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are highly effective for predicting spectroscopic data, which is essential for the structural elucidation of new compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a standard application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is widely used for this purpose. The process involves:

Optimizing the molecular geometry of N,N-dioctylguanidine acetate using DFT.

Performing a GIAO calculation on the optimized structure to compute the NMR shielding tensors.

Referencing the calculated shielding values to a standard (e.g., Tetramethylsilane, TMS) to obtain the predicted chemical shifts.

These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations can help assign specific peaks to particular protons and carbons within the dioctyl chains and the guanidinium headgroup.

Vibrational Spectroscopy (IR & Raman): The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the vibrational modes of the molecule and can be used to simulate its Infrared (IR) and Raman spectra. Key predicted vibrational modes for N,N-dioctylguanidine acetate would include:

N-H stretching and bending vibrations.

C=N stretching of the guanidinium core.

C-H stretching and bending of the long octyl chains.

C=O stretching of the acetate anion.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| N-H (Guanidinium) | Stretching | 3300 - 3450 |

| C=N (Guanidinium) | Asymmetric Stretching | 1650 - 1680 |

| C-H (Octyl) | Stretching | 2850 - 2960 |

| C=O (Acetate) | Asymmetric Stretching | 1560 - 1600 |

Investigation of Solvation Effects and Counter-Ion Interactions

The behavior of N,N-dioctylguanidine acetate in solution is governed by its interactions with solvent molecules and the association between the N,N-dioctylguanidinium cation and the acetate anion.

Solvation Effects: Computational models can investigate solvation in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and useful for studying how the solvent affects the electronic structure and geometry of the solute.

Explicit Solvation Models: The solvent molecules are explicitly included in the simulation box, typically in MD simulations. This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the guanidinium N-H groups and water, or between the acetate oxygen atoms and water. The hydrophobic effect driving the aggregation of the octyl chains can also be directly observed.

Counter-Ion Interactions: The interaction between the N,N-dioctylguanidinium cation and the acetate anion is a crucial aspect of the compound's chemistry. In the solid state, they form a distinct ion pair. In solution, they can exist as:

Contact Ion Pair (CIP): The cation and anion are in direct contact, stabilized by strong electrostatic interactions and hydrogen bonds between the guanidinium N-H protons and the acetate carboxylate group.

Solvent-Separated Ion Pair (SSIP): One or more solvent molecules are positioned between the cation and anion.

Free Ions: The ions are fully solvated and move independently in the solution.

MD simulations can be used to calculate the potential of mean force (PMF) for the dissociation of the ion pair. The PMF profile reveals the relative stability of the CIP and SSIP states and the energy barrier for their interconversion, providing a quantitative measure of the ion-pairing strength in a given solvent.

Role in Catalysis and Supramolecular Chemistry

Exploration of N,N-Dioctylguanidine Acetate (B1210297) as an Organic Catalyst

The guanidinium (B1211019) group is recognized as one of the strongest organic bases, and this inherent basicity is central to the catalytic activity of N,N-dioctylguanidine acetate. researchgate.net This compound can function as a potent organocatalyst, offering an alternative to metal-based catalysts in several organic transformations.

Mechanisms of Action in Organic Transformations

The catalytic activity of N,N-dioctylguanidine acetate is primarily rooted in its ability to act as a Brønsted base and a nucleophilic catalyst. The guanidinium cation can also participate in hydrogen bonding interactions, which can activate substrates. researchgate.net

Basic Catalysis: In its role as a base, the guanidine (B92328) moiety can deprotonate a wide range of acidic protons on substrate molecules, generating highly reactive anionic intermediates. This is a common mechanism in reactions such as the Michael addition, where a carbanion is formed from a donor molecule. researchgate.net

Nucleophilic Catalysis: The nitrogen atoms of the guanidine group are highly nucleophilic. researchgate.net In certain reactions, the guanidine can directly attack an electrophilic center in a substrate, forming a reactive intermediate that is more susceptible to subsequent reactions.

Hydrogen Bond Donation: The protonated form of the guanidine, the guanidinium ion, is an excellent hydrogen bond donor. This allows it to activate electrophilic substrates by forming hydrogen bonds, thereby increasing their reactivity towards nucleophilic attack. This dual activation, where the guanidinium activates the electrophile and the acetate counter-ion can activate the nucleophile, is a key feature of its catalytic potential. researchgate.net

Application in Specific Reaction Types

The catalytic properties of guanidine-based systems have been demonstrated in several important organic reactions.

Michael Addition: The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. researchgate.net Guanidine catalysts, by acting as strong bases, can efficiently generate the required nucleophilic enolate from the Michael donor. nih.gov The reaction is initiated by the deprotonation of the donor, which then attacks the β-carbon of the acceptor. Subsequent protonation yields the final adduct.

Ring-Opening Polymerization (ROP): N,N-Dioctylguanidine acetate can act as an initiator or catalyst for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA). researchgate.netresearchgate.net In this process, the guanidine can activate the monomer, while the acetate anion can act as a nucleophile to initiate the polymerization. The mechanism often involves a nucleophilic attack on the carbonyl carbon of the lactide, leading to the opening of the ring and the propagation of the polymer chain. researchgate.net The use of organocatalysts like guanidines in ROP is advantageous as it can avoid metal contamination in the final polymer product. nih.govnih.gov

Influence of Dioctyl Chains on Catalytic Activity and Selectivity

The presence of the two long octyl chains in N,N-dioctylguanidine acetate significantly influences its catalytic behavior, particularly in reactions involving different phases.

Phase-Transfer Catalysis: The dioctyl chains impart lipophilic (oil-loving) properties to the guanidinium cation. This allows the catalyst to function as a phase-transfer catalyst, facilitating reactions between reactants that are soluble in immiscible phases, such as an aqueous phase and an organic phase. youtube.comyoutube.com The lipophilic cation can transport an anionic reactant from the aqueous phase into the organic phase where the reaction with an organic substrate can occur. youtube.comnih.gov This capability is particularly useful for enhancing reaction rates and yields in heterogeneous reaction mixtures. The structure of such catalysts, with a charged head and long alkyl tails, is analogous to quaternary ammonium (B1175870) salts used in phase-transfer catalysis. nih.govyoutube.com

Supramolecular Assembly and Self-Organization Phenomena

The amphiphilic nature of N,N-dioctylguanidine acetate, possessing a polar guanidinium head group and nonpolar alkyl tails, drives its self-assembly into ordered supramolecular structures.

Formation of Micellar Structures and Vesicles

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), N,N-dioctylguanidine acetate molecules can self-assemble into micelles. researchgate.netnih.gov This behavior is characteristic of surfactants with long alkyl chains. nih.gov

Micelle Formation: In these aggregates, the hydrophobic octyl chains are sequestered in the core of the micelle to minimize their contact with water, while the polar guanidinium acetate head groups form the outer shell, interacting with the surrounding aqueous environment. youtube.com The formation of these micelles is an entropically driven process.

Vesicles: Under certain conditions of concentration and temperature, these long-chain surfactants can also form bilayer structures that can close upon themselves to form vesicles. ku.dk These are hollow spheres with an aqueous core, and their formation is also a result of the hydrophobic effect driving the aggregation of the dioctyl chains. The ability of guanidinium head groups to form hydrogen bonds can also play a role in stabilizing these larger aggregates. nih.gov

The table below summarizes the key research findings related to the catalytic and supramolecular properties of guanidinium compounds.

| Property | Key Findings | Relevant Section |

| Catalytic Mechanism | Guanidines act as strong Brønsted bases and nucleophilic catalysts. The guanidinium ion can activate substrates via hydrogen bonding. researchgate.net | 6.1.1 |

| Michael Addition | Guanidine-based catalysts are effective in promoting Michael additions by generating nucleophilic enolates. nih.gov | 6.1.2 |

| Ring-Opening Polymerization | Organocatalysts like guanidines can initiate the polymerization of lactide, avoiding metal contamination. researchgate.netnih.gov | 6.1.2 |

| Phase-Transfer Catalysis | Long alkyl chains on guanidinium salts enable their function as phase-transfer catalysts. youtube.comnih.gov | 6.1.3 |

| Hydrogen Bonding | Guanidinium and carboxylate ions form strong, directional hydrogen bonds, leading to supramolecular networks. nih.govmdpi.comresearchgate.net | 6.2.1 |

| Micelle and Vesicle Formation | Long-chain guanidinium surfactants self-assemble into micelles and vesicles in aqueous solutions above the CMC. researchgate.netnih.govku.dk | 6.2.2 |

Interactions with Polymeric Systems

The interaction of guanidine derivatives with polymeric systems is a subject of significant interest in supramolecular chemistry and materials science. While specific research on the interactions of N,N-dioctylguanidine, acetate (1:1) with polymeric systems is not extensively detailed in publicly available literature, the fundamental principles of supramolecular chemistry allow for the extrapolation of its potential behavior. The unique structural features of the N,N-dioctylguanidine cation, combined with the acetate anion, suggest several modes of non-covalent interaction with polymer chains.

The primary driving forces for the interaction between N,N-dioctylguanidine acetate and polymers are expected to be electrostatic interactions and hydrogen bonding. The positively charged guanidinium group can form strong ionic bonds with polymers containing negatively charged functional groups, such as carboxylates or sulfonates. This type of interaction is fundamental to the formation of polyelectrolyte complexes and can significantly alter the physical properties of the resulting material.

Furthermore, the guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with polymers that possess hydrogen bond acceptor sites, such as ethers, esters, or amides. The two long octyl chains on the guanidinium nitrogen atoms introduce a significant hydrophobic character to the molecule. These aliphatic chains can engage in van der Waals interactions with hydrophobic segments of polymer chains, potentially leading to the formation of micelle-like structures or influencing the self-assembly of amphiphilic block copolymers.

These interactions can have a profound impact on the properties of the polymeric material, including its mechanical strength, thermal stability, solubility, and morphology. The ability of N,N-dioctylguanidine acetate to engage in multiple, specific, and tunable non-covalent interactions makes it a potentially valuable component in the design of advanced polymeric materials with tailored properties for applications in catalysis, drug delivery, and nanotechnology. However, detailed experimental studies are necessary to fully elucidate the specific interactions and the resultant material properties for given polymer-guanidine systems.

Application in Chemical Separation Technologies

Solvent Extraction of Metal Ions and Organic Species

Solvent extraction, or liquid-liquid extraction, is a widely used hydrometallurgical technique for the separation and purification of a variety of metal ions nih.gov. The process relies on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase. Guanidinium-based compounds can play a significant role in this process, acting as extractants or phase-transfer agents.

The extraction of metal ions and organic species by Guanidine (B92328), N,N-dioctyl-, acetate (B1210297) (1:1) can proceed through several mechanisms, primarily ion-pair extraction.

Ion-Pair Extraction: In this mechanism, the positively charged N,N-dioctylguanidinium cation forms an ion pair with a negatively charged analyte in the aqueous phase. The presence of the two long octyl chains on the guanidinium (B1211019) cation significantly increases the lipophilicity of the resulting ion pair, facilitating its transfer into the organic phase. This is particularly effective for the extraction of anionic metal complexes or the anions of organic acids. For instance, in acidic solutions, many metal ions can form anionic complexes (e.g., [MXn]m-) which can then be extracted by the N,N-dioctylguanidinium cation. Similarly, organic acids can be deprotonated to form anions that are subsequently extracted.

While the guanidinium group itself is not a classical chelating agent, it can participate in extraction systems that involve chelation. In such systems, a separate chelating agent would first coordinate with the metal ion, and the resulting complex, if it carries a negative charge, could then be extracted via an ion-pair mechanism with the N,N-dioctylguanidinium cation.

Specific selectivity studies for Guanidine, N,N-dioctyl-, acetate (1:1) are not extensively documented in the available literature. However, the selectivity of extraction using guanidinium-based extractants is influenced by several factors:

Nature of the Analyte: The size, charge, and lipophilicity of the target anion will affect the strength of the ion-pair interaction and its subsequent extraction.

Aqueous Phase Conditions: The pH of the aqueous phase is a critical parameter. For the extraction of organic acids, the pH must be such that the acid is in its anionic form. For metal ions, the pH and the presence of complexing agents will determine the nature of the metal species available for extraction.

Organic Phase Composition: The choice of the organic diluent can influence the extraction efficiency and selectivity by affecting the solvation of the extracted ion pair.

Analogous systems using other substituted guanidinium compounds have shown selectivity in various applications. For example, certain guanidinium-based ionic liquids have been employed for the selective extraction of DNA nih.gov.

The length of the alkyl chains in substituted guanidinium salts has a profound impact on their extraction efficiency and phase behavior. The two octyl chains in Guanidine, N,N-dioctyl-, acetate (1:1) are crucial for its function as an extractant.

Extraction Efficiency: Longer alkyl chains increase the lipophilicity of the extractant and the resulting ion pair, leading to a higher distribution ratio of the analyte into the organic phase. This generally enhances the extraction efficiency. Studies on other extraction systems have demonstrated that increasing the alkyl chain length of the extractant can lead to improved extraction of metal complexes and organic compounds.

Phase Behavior: The alkyl chain length also influences the solubility of the extractant in the organic diluent and can affect the physical properties of the organic phase. In some solvent extraction systems, the formation of a third phase (a second organic phase) can be a limiting factor. The structure of the extractant, including the length and branching of its alkyl chains, plays a role in the onset of third-phase formation. Appropriate selection of the alkyl chain length can help to mitigate this issue.

| Property | Influence of Dioctyl Chains |

| Lipophilicity | High |

| Solubility in Organic Solvents | Good |

| Extraction Efficiency | Enhanced due to increased lipophilicity of the ion pair |

| Phase Stability | Influences the potential for third-phase formation |

Role in Chromatographic Separations of Non-Biological Molecules

Guanidinium-based compounds have emerged as versatile materials for chromatographic separations. Guanidinium ionic liquids have been successfully used as stationary phases in gas chromatography (GC) and high-performance liquid chromatography (HPLC) nih.govnih.gov.

While specific applications of Guanidine, N,N-dioctyl-, acetate (1:1) in chromatography are not detailed in the literature, its properties suggest potential utility. A stationary phase functionalized with N,N-dioctylguanidinium moieties could exhibit a mixed-mode separation mechanism, combining reversed-phase interactions (due to the octyl chains) and ion-exchange interactions (due to the guanidinium group). This could be advantageous for the separation of complex mixtures of non-biological analytes that have both hydrophobic and ionic characteristics sielc.com.

For instance, a surface-confined guanidinium ionic liquid stationary phase has been developed for hydrophilic interaction liquid chromatography (HILIC), demonstrating a mixed-mode retention behavior involving hydrophilic interaction and anion-exchange nih.gov. This indicates the potential for guanidinium compounds to be tailored for specific chromatographic applications.

Membrane-Based Separation Processes

The application of guanidinium compounds in membrane-based separations is an area of growing interest, particularly in the context of biological systems where guanidinium-rich transporters are known to facilitate the transport of molecules across cell membranes nih.govnih.govacs.org.

In the context of industrial chemical separations, Guanidine, N,N-dioctyl-, acetate (1:1) could potentially be incorporated into liquid membranes for the selective transport of metal ions or organic species. In a supported liquid membrane (SLM) or an emulsion liquid membrane (ELM) configuration, the N,N-dioctylguanidinium acetate would act as a carrier, binding to the target analyte at the feed-membrane interface, transporting it across the membrane phase, and releasing it at the membrane-stripping interface. The efficiency of such a process would depend on the kinetics of the extraction and stripping reactions, as well as the stability of the membrane.

Recent research has explored the use of guanidinium-based covalent organic framework membranes for acid recovery, highlighting the potential of guanidinium functional groups in creating selective membrane materials nih.gov.

Interfacial Chemistry and Materials Science Applications

Surface Activity and Surfactant Properties of N,N-Dioctyl Guanidine (B92328) Acetate (B1210297)

Guanidine, N,N-dioctyl-, acetate (1:1) is structurally an amphiphilic molecule, which is a prerequisite for surface activity. The molecule combines a hydrophilic "head" with a hydrophobic "tail."

Hydrophobic Component : The two n-octyl chains (-(CH₂)₇CH₃) provide a significant nonpolar, hydrophobic character, driving the molecule to interfaces to minimize contact with water.

Hydrophilic Component : The guanidinium (B1211019) acetate group serves as the polar, hydrophilic head. The guanidinium cation is notable for its planar structure and delocalized positive charge, which, combined with the acetate anion, allows for strong interaction with water and polar surfaces.

This dual character enables N,N-dioctyl guanidine acetate to act as a cationic surfactant. When dissolved in a solvent like water, it will preferentially adsorb at interfaces, such as the air-water or oil-water interface, lowering the surface or interfacial tension. At a specific concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into aggregates called micelles. Guanidinium-based surfactants are recognized for their robust chemical and thermal stability due to the resonant structure of the guanidinium headgroup. researchgate.net

While specific quantitative data for N,N-dioctyl guanidine acetate is not readily found in peer-reviewed literature, the expected surfactant properties can be summarized.

Table 1: Anticipated Surfactant Properties of N,N-Dioctyl Guanidine Acetate

| Property | Description | Typical Value/Behavior |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in a solution. | Data not available in literature. Expected to be low due to the long dual alkyl chains. |

| Surface Tension at CMC (γ_cmc) | The minimum surface tension of a solution, achieved at the CMC. | Data not available in literature. |

| Head Group Area (A_min) | The area occupied by the hydrophilic headgroup at the interface. | Data not available in literature. |

| Classification | Type of surfactant based on the charge of the headgroup. | Cationic Surfactant. |

Formation and Characterization of Thin Films and Coatings

Amphiphilic molecules like N,N-dioctyl guanidine acetate are capable of forming organized, single-molecule-thick layers (monolayers) at interfaces. Such monolayers can be transferred onto solid substrates to create highly ordered thin films, often using techniques like Langmuir-Blodgett deposition. The guanidinium headgroup can participate in specific interactions, such as hydrogen bonding, with other molecules or surfaces, which can be used to create structured, functional films. ru.nl

The formation of these films involves the precise orientation of the molecules: the hydrophilic guanidinium acetate heads anchor to a polar subphase (like water) or a solid substrate, while the hydrophobic dioctyl tails orient themselves away from it, typically towards the air. The resulting films can be characterized by a variety of surface-sensitive techniques to determine their structure, thickness, and uniformity.

Table 2: Characterization Methods for Thin Films

| Technique | Information Obtained |

|---|---|

| Atomic Force Microscopy (AFM) | Provides topographical images of the film surface, revealing organization, domain structures, and defects. ru.nl |

| Surface Plasmon Resonance (SPR) | Measures film thickness and real-time binding events at the surface. |

| X-ray Reflectivity (XRR) | Determines film thickness, density, and interfacial roughness with high precision. |

| Contact Angle Goniometry | Measures the surface energy of the film, indicating its hydrophobicity or hydrophilicity. |

Integration into Polymer Matrices or Composite Materials

The chemical structure of N,N-dioctyl guanidine acetate makes it a candidate for integration into polymer systems. Its long alkyl chains can provide compatibility with nonpolar polymer matrices, acting as a dispersing agent or compatibilizer. The ionic guanidinium group can impart specific properties to the composite material.

A key application area for related compounds is as a stabilizer in polymers. For instance, a patent discloses the use of N,N'-dioctylguanidine (a structural isomer) as a heat-aging resistant additive in polyamides. google.com The integration of such guanidine derivatives into a polymer matrix can enhance the material's thermal stability. google.com The mechanism often involves the guanidine moiety acting as a radical scavenger or acid scavenger, preventing the degradation pathways that are accelerated by heat and oxygen. Guanidinium-based ionic liquids have also been explored for the non-covalent functionalization of fillers like graphene nanoplatelets to improve their dispersion in epoxy matrices, leading to composites with enhanced conductivity and mechanical properties. researchgate.net

Applications in Industrial Chemistry (e.g., as additives, plasticizers)

The properties of N,N-dioctyl guanidine acetate suggest its utility in various industrial applications, primarily as a functional additive. Based on patent literature concerning structurally similar molecules, its roles can be inferred.

One notable application is as a heat-aging stabilizer for polyamide materials. google.com In this context, its incorporation into the polymer formulation helps the final product—which could be fibers, films, or molded parts—to better withstand degradation from long-term exposure to high temperatures. google.com Another patent lists 1,1-dioctylguanidine as a potential component in compositions for treating keratinous fibers, such as hair. google.com This suggests its potential use in the cosmetics industry, likely leveraging its surfactant properties and ability to interact with proteins.

While not explicitly documented as a plasticizer, its structure, featuring long, flexible alkyl chains, is consistent with molecules that can increase the flexibility and reduce the brittleness of a polymer matrix.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Guanidine, N,N-dioctyl-, acetate (1:1) |

| N,N'-Dioctylguanidine |

| 1,1-Dioctylguanidine |

| Graphene |

| Polyamide |

Environmental Chemistry and Chemical Fate

Photodegradation and Hydrolytic Stability in Environmental Matrices

Specific experimental data on the photodegradation and hydrolytic stability of Guanidine (B92328), N,N-dioctyl-, acetate (B1210297) (1:1) are not extensively detailed in publicly available scientific literature. However, the stability of related guanidine-based compounds can offer insights.

Hydrolytic Stability: Guanidine salts are generally resistant to hydrolysis under normal environmental pH conditions. For instance, the related compound dodine (B1670866) (dodecylguanidine monoacetate) is very stable to hydrolysis. epa.gov Studies on dodine hydrochloride have shown estimated half-lives of 576 days at pH 5 and 1,198 days at pH 9, with no degradation observed in a neutral pH 7 buffer. fao.org This suggests that the guanidinium (B1211019) functional group itself is chemically stable against hydrolysis. Given its structure, Guanidine, N,N-dioctyl-, acetate (1:1) is also expected to be hydrolytically stable in aqueous environments.

Photodegradation: Similarly, direct photolysis in water is not expected to be a major degradation pathway for alkylguanidinium compounds. Studies on dodine indicate it is resistant to photolysis, with half-lives ranging from 641 to 770 days. epa.gov The primary mechanism for the degradation of many organic pollutants under sunlight is often indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals (•OH). While specific studies on N,N-dioctylguanidine acetate are lacking, research on other pollutants shows that photocatalytic degradation using materials like N-doped TiO₂ can be effective under simulated sunlight, a process driven by reactive oxygen species. eeer.orgmdpi.com

Table 1: Hydrolytic and Photolytic Half-lives of the Related Compound Dodine This table presents data for the structurally related compound dodine (n-dodecylguanidine monoacetate) to provide context on the stability of alkylguanidine salts.

| Environmental Process | Condition | Half-life (days) | Source |

| Hydrolysis | pH 5 | 576 | fao.org |

| pH 7 | No degradation | fao.org | |

| pH 9 | 1198 | fao.org | |

| Photolysis | Aquatic Environment | 641 - 770 | epa.gov |

Biodegradation Pathways and Metabolites in Aquatic and Soil Systems

Detailed studies outlining the specific biodegradation pathways and resulting metabolites of Guanidine, N,N-dioctyl-, acetate (1:1) in aquatic and soil environments are not well-documented. However, the persistence and degradation of similar compounds have been evaluated.

The related fungicide dodine is considered to have low persistence in soil, with a reported half-life of about 20 days. orst.edu In aerobic aquatic systems, dodine is moderately persistent to persistent, with half-lives ranging from approximately 39 to 227 days. epa.gov It is expected to be very persistent in anaerobic aquatic environments. epa.gov

Metabolism studies on dodine in biological systems, such as plants, indicate that degradation is a slow process. The proposed pathways involve oxidation, leading to the formation of simpler molecules like urea (B33335) and guanidine, which can be further incorporated into natural biochemical cycles. fao.orgacs.org It is plausible that biodegradation of N,N-dioctylguanidine acetate could follow similar oxidative pathways, initiated by microbial enzymes in soil and water, although specific metabolites have not been identified.

Sorption and Transport Behavior in Environmental Compartments

The sorption and transport behavior of Guanidine, N,N-dioctyl-, acetate (1:1) in the environment is strongly influenced by its cationic nature and the presence of two long, nonpolar octyl chains.

As a cationic compound, the N,N-dioctylguanidinium ion will have a strong affinity for negatively charged surfaces that are abundant in the environment, such as clay minerals and natural organic matter in soil and sediment. This strong binding affinity suggests that the compound would be relatively immobile in soil and have a low potential to leach into groundwater. orst.eduherts.ac.uk This behavior is consistent with observations for the related compound dodine, which binds strongly to soil particles. orst.edu Consequently, transport is more likely to occur via soil erosion and runoff, where the compound is attached to suspended particles, rather than in the dissolved phase. epa.gov

Advanced Analytical Methodologies for Environmental Monitoring

Monitoring for guanidine compounds and their potential impurities or degradation byproducts in complex environmental matrices requires sensitive and selective analytical methods. longdom.org While methods specifically validated for Guanidine, N,N-dioctyl-, acetate (1:1) are not widely published, several advanced techniques are applicable for its detection and quantification.

Chromatography-Mass Spectrometry (LC-MS and GC-MS): Liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most powerful and frequently used tools for analyzing organic contaminants in environmental samples. longdom.orgresearchgate.net For a non-volatile and polar compound like N,N-dioctylguanidine, LC-MS would be the technique of choice. High-resolution mass spectrometry (HRMS) offers enhanced sensitivity and specificity, allowing for the detection of contaminants at very low concentrations. azolifesciences.com

A method developed for the parent compound, guanidine, uses pre-column derivatization with benzoin (B196080) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This approach achieves a low limit of quantification (LOQ) and is applicable across different environmental matrices. nih.govnih.gov

Table 2: LC-MS/MS Method Parameters for Guanidine Detection via Derivatization This table is based on a method developed for the parent compound, guanidine.

| Parameter | Value/Description | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Derivatization Agent | Benzoin | nih.govnih.gov |

| Limit of Quantification (LOQ) | 50 nM | nih.govnih.gov |

| Dynamic Range | 50 nM - 10 µM | nih.gov |

| Matrices | Human urine, raw wastewater, biological growth media | nih.govnih.gov |

Analysis of Potential Impurities: Advanced analytical methods have also been developed to detect potential impurities, such as N-nitrosamines, which can be associated with secondary amine chemistry. Ultra-performance liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (UPLC-APCI-MS/MS) is a rapid and sensitive method for detecting trace levels of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). nih.gov

Table 3: UPLC-APCI-MS/MS Method Performance for Nitrosamine Impurities

| Analyte | Limit of Detection (ng/mL) | Limit of Quantification (ng/mL) | Average Recovery | Source |

| NDMA | 0.35 | 0.55 | 96.0% - 98.4% | nih.gov |

| NDEA | 0.29 | 0.37 | 96.2% - 98.0% | nih.gov |

Future Research Directions and Emerging Trends

The unique properties of the guanidinium (B1211019) group, characterized by its strong basicity and ability to form stable hydrogen-bonded complexes, position guanidine (B92328) derivatives as compounds of significant interest across various chemical disciplines. researchgate.netnih.gov N,N-dioctylguanidine acetate (B1210297), in particular, serves as a foundational structure for future innovations. The long alkyl chains introduce distinct lipophilic characteristics, suggesting potential applications in systems requiring solubility in nonpolar environments or self-assembly properties. The following sections outline promising avenues for future research and development centered on this compound and its analogs.

Q & A

Q. What are the primary biochemical pathways affected by guanidine, N,N-dioctyl-, acetate in neuromuscular studies?

Guanidine, N,N-dioctyl-, acetate modulates neurotransmission by inhibiting voltage-gated potassium (Kv) channels at presynaptic terminals, prolonging action potentials and enhancing acetylcholine release . This mechanism is critical for studying neuromuscular disorders like myasthenia gravis. Researchers should measure acetylcholine levels via microelectrode recordings or HPLC in synaptic cleft models to quantify its effects. Environmental factors (e.g., pH) may alter ionization states, requiring pH-controlled buffers (6.5–7.4) to maintain consistent activity .

Q. How can researchers verify the structural integrity of guanidine derivatives during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, -NMR and -NMR can confirm substitution patterns and acetate coordination. In related guanidine derivatives (e.g., N-isopentyl-5-hydroxymethylpyrrole aldehyde), -NMR peaks at δ 1.39 ppm (methylene) and δ 5.2 ppm (hydroxymethyl) validate structural motifs . Pair NMR with IR spectroscopy to detect acetate C=O stretching (~1700 cm) and guanidine N-H vibrations (~3300 cm) .

Q. What methods optimize the solubility of guanidine, N,N-dioctyl-, acetate for in vitro assays?

The compound’s solubility in aqueous solutions is pH-dependent. Prepare stock solutions in 10 mM acetic acid (pH 4.5) to enhance solubility (up to 10 g/100 mL) . For hydrophobic assays, use DMSO as a co-solvent (≤0.1% v/v to avoid cytotoxicity). Centrifugation (10,000 × g, 10 min) removes insoluble aggregates .

Advanced Research Questions

Q. How can conflicting data on guanidine derivatives’ pharmacokinetics be resolved?

Discrepancies in half-life (e.g., 7–8 hours in rodents vs. shorter durations in cell cultures) arise from metabolic differences. Use species-specific liver microsomes to compare CYP450-mediated degradation rates. For example, murine microsomes show 2-fold faster clearance than human models, necessitating interspecies scaling in preclinical studies . Pair these assays with LC-MS/MS to quantify metabolites like guanidine and acetate ions .

Q. What experimental designs mitigate interference from guanidine acetate in RNA extraction protocols?

Guanidine salts (e.g., thiocyanate) denature proteins but may co-precipitate RNA if improperly handled. Use a modified GITC buffer: 4 M guanidine thiocyanate, 25 mM sodium acetate (pH 6.0), and 0.835% 2-mercaptoethanol. Centrifuge at 12,000 × g (15 min) after adding 0.2 volumes of cold ethanol to separate RNA from protein contaminants . Validate purity via A260/A280 ratios (1.8–2.0) and agarose gel electrophoresis .

Q. How does guanidine, N,N-dioctyl-, acetate influence epileptogenic pathways in hyperargininemia models?

In hyperargininemia, guanidine acetate accumulates in cerebrospinal fluid, exacerbating seizures via NMDA receptor overactivation. Use CRISPR-edited neuronal cell lines (e.g., SH-SY5Y) with arginase deficiency to model this. Monitor intracellular Ca flux (Fluo-4 AM dye) and glutamate release (microdialysis) under guanidine exposure (0.1–1 mM). Co-administer NMDA antagonists (e.g., MK-801) to isolate epileptogenic mechanisms .

Data Analysis & Contradiction Resolution

Q. Why do electrophysiological recordings show variable responses to guanidine derivatives across muscle cell types?

Variability arises from differential Kv channel isoform expression. For example, Kv1.1 in skeletal muscle is more sensitive to guanidine than Kv1.4 in cardiac tissue. Use isoform-specific siRNA knockdown in HEK293 cells to identify targets. Patch-clamp studies with 10 μM guanidine acetate reduce Kv1.1 currents by 60% but only 20% in Kv1.4-expressing cells . Normalize data to baseline currents (I/I) to control for cell-to-cell variability.

Q. How can researchers reconcile discrepancies in synthetic yields of guanidine-acetate complexes?

Yield variations (e.g., 40–75%) in Hantzsch reactions often stem from competing side reactions. Optimize by using guanidine hydrochloride (5 mol%) as a catalyst and maintaining anhydrous conditions (molecular sieves). Monitor intermediates via TLC (hexane:ethyl acetate, 3:1) and quench reactions at 60°C to minimize byproduct formation .

Safety & Handling Protocols

Q. What safety measures are critical when handling guanidine acetate in electrophysiology labs?

Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (LD oral, rat: 450 mg/kg) . In case of accidental inhalation, administer 100% O and monitor for bronchospasm. Store at 4°C in airtight containers with desiccants to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.